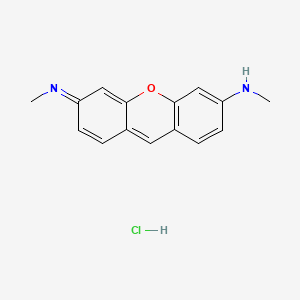![molecular formula C18H16N4S B11931259 N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is a complex organic compound that features an indole moiety, a thiophene ring, and a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the coupling of tryptamine with a thiophene-substituted pyrimidine derivative. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole, thiophene, and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the core structure.
科学的研究の応用
Chemistry
In chemistry, N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene and pyrimidine rings may also contribute to the compound’s overall biological activity by interacting with different pathways .
類似化合物との比較
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety and a substituted phenyl ring, similar to the structure of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with an indole moiety, but with a naphthalene ring instead of a thiophene or pyrimidine ring.
Uniqueness
This compound is unique due to the combination of its indole, thiophene, and pyrimidine rings. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C18H16N4S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H16N4S/c1-2-5-15-14(4-1)13(12-21-15)7-9-19-18-20-10-8-16(22-18)17-6-3-11-23-17/h1-6,8,10-12,21H,7,9H2,(H,19,20,22) |
InChIキー |
ZIHUVIWSMDMZOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CC(=N3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


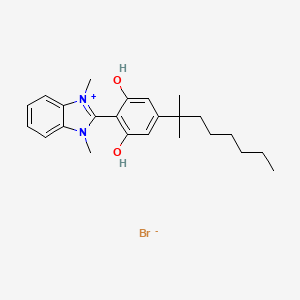
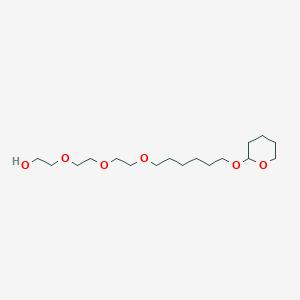
![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)
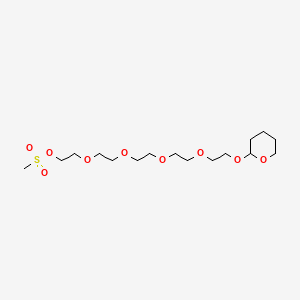

![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931211.png)
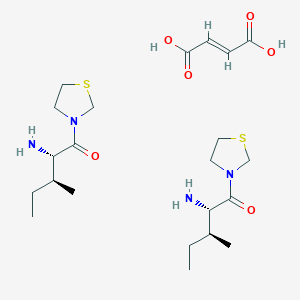
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
